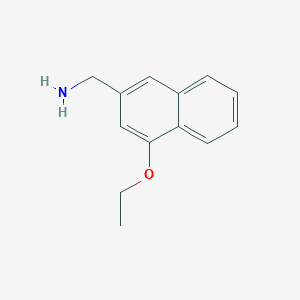

(4-Ethoxynaphthalen-2-yl)methanamine

Beschreibung

(4-Ethoxynaphthalen-2-yl)methanamine is a substituted methanamine derivative featuring a naphthalene core with an ethoxy group at position 4 and an amine-containing methyl group at position 2. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. Its structural complexity distinguishes it from simpler aryl methanamines, particularly due to the fused aromatic naphthalene system and ethoxy substituent, which influence solubility and reactivity .

Eigenschaften

Molekularformel |

C13H15NO |

|---|---|

Molekulargewicht |

201.26 g/mol |

IUPAC-Name |

(4-ethoxynaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C13H15NO/c1-2-15-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-8H,2,9,14H2,1H3 |

InChI-Schlüssel |

XCTGZVWRWMNMCY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=CC2=CC=CC=C21)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxynaphthalen-2-yl)methanamine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-ethoxynaphthalene.

Formation of Intermediate: The intermediate 4-ethoxynaphthalene is then subjected to a Friedel-Crafts acylation reaction with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Reduction and Amination: The resulting ketone is reduced to the corresponding alcohol, which is then converted to the amine via reductive amination using reagents such as sodium borohydride and ammonium chloride.

Industrial Production Methods

Industrial production methods for (4-Ethoxynaphthalen-2-yl)methanamine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethoxynaphthalen-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Naphthalen-2-ylmethanol.

Substitution: Halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Ethoxynaphthalen-2-yl)methanamine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.

Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Wirkmechanismus

The mechanism of action of (4-Ethoxynaphthalen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : The ethoxy group in the target compound may improve lipid solubility relative to methoxy or thiophene substituents, impacting bioavailability .

- Salt Forms : Unlike the hydrochloride salt of 2-(7-methoxynaphthalen-1-yl)ethanamine, the target compound’s free amine form may exhibit higher reactivity in nucleophilic reactions .

Physicochemical Properties

- Solubility : The ethoxy group in the target compound likely increases hydrophobicity compared to methoxy analogs (e.g., 2-(4-Methoxyphenyl)thiazol-4-yl)methanamine), reducing aqueous solubility but improving membrane permeability .

- Stability : The naphthalene core may confer greater thermal stability than phenyl or thiazole systems, as observed in related polycyclic aromatic amines .

- Molecular Weight : The target compound (MW ~201) is lighter than hydrochloride salts (e.g., 253.73 g/mol in ) but heavier than simpler phenyl derivatives (e.g., 189.28 g/mol in ) .

Biologische Aktivität

(4-Ethoxynaphthalen-2-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (4-Ethoxynaphthalen-2-yl)methanamine can be represented as follows:

This structure features a naphthalene moiety substituted with an ethoxy group and an amine functional group, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that (4-Ethoxynaphthalen-2-yl)methanamine exhibits promising antimicrobial activity. It has been identified as a lead compound for developing new antimicrobial agents, particularly against various strains of bacteria and fungi.

The mechanisms by which (4-Ethoxynaphthalen-2-yl)methanamine exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival.

- Cell Membrane Disruption : It could disrupt the integrity of microbial cell membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (4-Ethoxynaphthalen-2-yl)methanamine against common pathogens. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| Escherichia coli | 16 µg/mL | Inhibition of cell wall synthesis |

| Candida albicans | 64 µg/mL | Disruption of ergosterol biosynthesis |

The compound demonstrated varying degrees of effectiveness against these pathogens, indicating its potential as a broad-spectrum antimicrobial agent.

Study 2: In Vivo Efficacy

In an animal model, (4-Ethoxynaphthalen-2-yl)methanamine was tested for its efficacy in reducing bacterial load in infected tissues. The findings revealed:

- A 90% reduction in bacterial counts in treated groups compared to controls.

- No significant toxicity was observed at therapeutic doses.

These results suggest that the compound not only possesses antimicrobial properties but also has a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.